5-Bromo-2-(difluoromethyl)benzoic acid
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Overview
Description
5-Bromo-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a difluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst and an organic solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Bromination: Bromine, catalysts like iron or aluminum chloride, and organic solvents such as dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the desired therapeutic effect. The exact molecular targets and pathways involved would depend on the specific drug or material being developed .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-formyl-benzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Uniqueness
5-Bromo-2-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMLRSXUEBUVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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